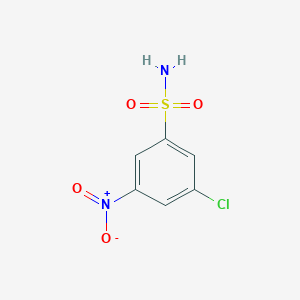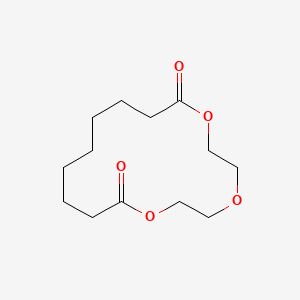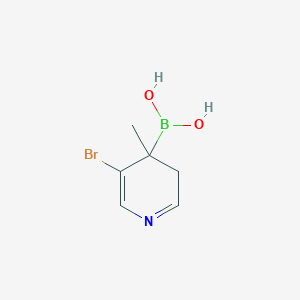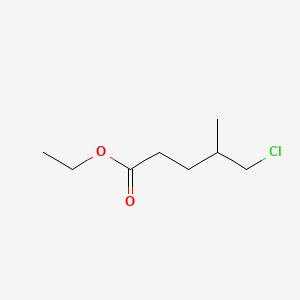
SaxagliptinN-Trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SaxagliptinN-Trifluoroacetate is a compound derived from saxagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Saxagliptin is primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control by increasing the levels of incretin hormones in the body .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of saxagliptin involves the coupling of two amino acid derivatives in the presence of a coupling reagent. The amide coupling of (S)-a [ [ (l,l-dimethyleethoxy)carbonyl]amino]-3-hydroxytricyclo [3.3.1.1]decane-l-acetic acid and (lS,3S,5S)-2-azabicyclo [3.1.0]hexane-3-carboxamide, followed by dehydration of the primary amide and deprotection of the amine, affords saxagliptin . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
SaxagliptinN-Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.
Aplicaciones Científicas De Investigación
SaxagliptinN-Trifluoroacetate has a wide range of scientific research applications:
Chemistry: Used in the study of DPP-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on incretin hormones and glucose metabolism.
Medicine: Primarily used in the treatment of type 2 diabetes mellitus to improve glycemic control
Mecanismo De Acción
SaxagliptinN-Trifluoroacetate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition slows down the breakdown of incretin hormones, thereby increasing their levels in the body. The increased levels of incretin hormones enhance insulin secretion and decrease glucagon production, leading to improved glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
- Vildagliptin
- Sitagliptin
- Linagliptin
Comparison
SaxagliptinN-Trifluoroacetate is unique in its specific molecular structure and its reversible, competitive inhibition of DPP-4. While other DPP-4 inhibitors like vildagliptin and sitagliptin also improve glycemic control, this compound has distinct pharmacokinetic properties and may offer different therapeutic benefits .
Propiedades
Fórmula molecular |
C20H24F3N3O3 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
N-[(1S)-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-1-[(5S,7R)-3-hydroxy-1-adamantyl]-2-oxoethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C20H24F3N3O3/c21-20(22,23)17(28)25-15(16(27)26-13(8-24)2-12-3-14(12)26)18-4-10-1-11(5-18)7-19(29,6-10)9-18/h10-15,29H,1-7,9H2,(H,25,28)/t10-,11+,12-,13+,14+,15-,18?,19?/m1/s1 |
Clave InChI |
ABIFSQSGMURLNN-QCAUHFGKSA-N |
SMILES isomérico |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)NC(=O)C(F)(F)F |
SMILES canónico |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


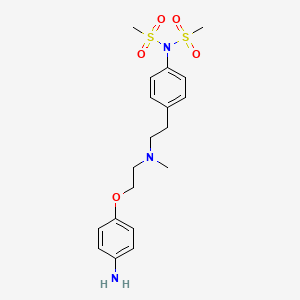
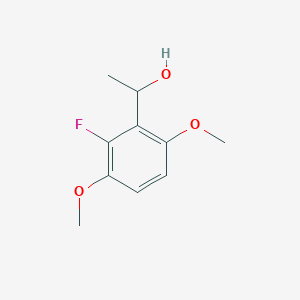
![[(2R,3R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B15288355.png)

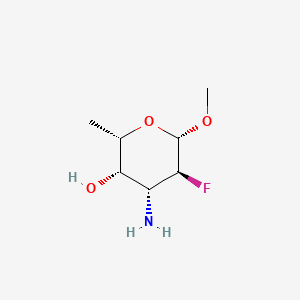
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B15288398.png)
